[(4-Methoxypiperidin-4-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxypiperidin-4-yl)methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with methoxy and methylamine groups. Specific synthetic routes and reaction conditions are detailed in scientific literature, focusing on the formation of substituted piperidines through intra- and intermolecular reactions .
Industrial Production Methods
Industrial production methods for (4-Methoxypiperidin-4-yl)methylamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include hydrogenation, cyclization, and amination reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxypiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
(4-Methoxypiperidin-4-yl)methylamine has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (4-Methoxypiperidin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxypiperidin-4-yl)methylamine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its antiviral activity.
Spiropiperidines: Studied for their unique structural properties.
Condensed Piperidines: Investigated for their pharmacological applications.
Uniqueness
(4-Methoxypiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18N2O |
---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-(4-methoxypiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11-2)3-5-10-6-4-8/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
YDSISZWYNFNSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCNCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.